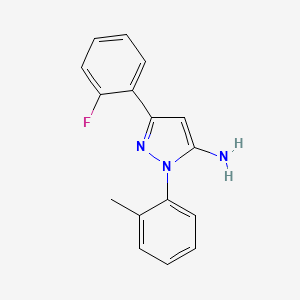![molecular formula C10H10N4 B14131821 [3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
[3,3'-Bipyridine]-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,3’-Bipyridine]-2,6-diamine: is an organic compound that belongs to the bipyridine family Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-2,6-diamine features amino groups at the 2 and 6 positions of the bipyridine scaffold
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-2,6-diamine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a halogenated pyridine reacts with an amine-substituted pyridine in the presence of a palladium catalyst and a base . Another approach is the Ullmann coupling, which involves the homocoupling of halogenated pyridines under copper catalysis .
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-2,6-diamine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: [3,3’-Bipyridine]-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to the parent bipyridine compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Regenerated bipyridine.
Substitution: Various substituted bipyridine derivatives.
科学研究应用
Chemistry: [3,3’-Bipyridine]-2,6-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, bipyridine derivatives are investigated for their ability to interact with metal ions and proteins. They are used in studies related to enzyme inhibition and metal ion transport .
Medicine: The compound and its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes and as agents for metal chelation therapy .
Industry: In the industrial sector, [3,3’-Bipyridine]-2,6-diamine is used in the development of materials with specific electronic and optical properties. It is also explored for use in redox flow batteries and other energy storage devices .
作用机制
The mechanism of action of [3,3’-Bipyridine]-2,6-diamine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The compound can also participate in redox reactions, where it undergoes reversible oxidation and reduction processes .
相似化合物的比较
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochromic devices and redox flow batteries.
2,3’-Bipyridine: Found in natural sources like tobacco seedlings and used in various chemical applications.
Uniqueness: [3,3’-Bipyridine]-2,6-diamine is unique due to the presence of amino groups at specific positions, which allows for additional functionalization and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various scientific and industrial applications .
属性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
3-pyridin-3-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H4,11,12,14) |
InChI 键 |
MXUNFLOSHOPFDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
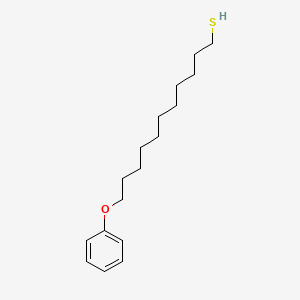

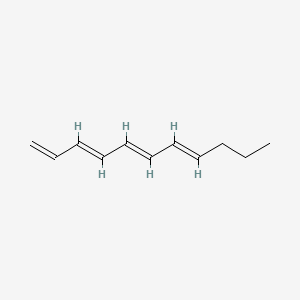
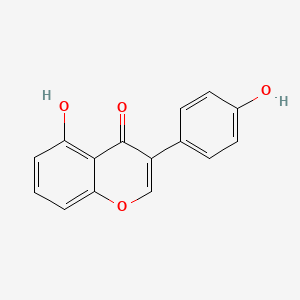
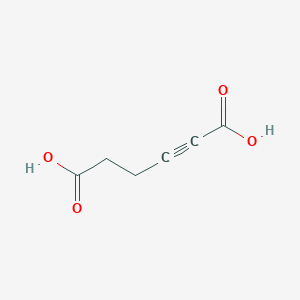
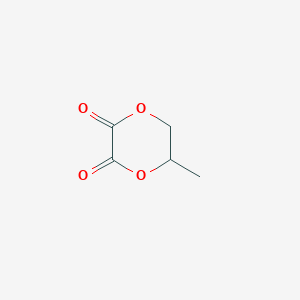
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
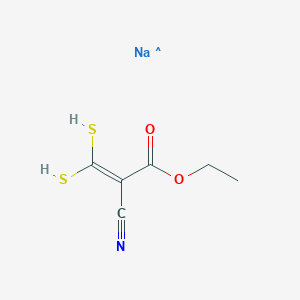
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
